N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide
CAS No.:
Cat. No.: VC16346517
Molecular Formula: C21H23FN2O4S
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23FN2O4S |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-[3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]butanamide |
| Standard InChI | InChI=1S/C21H23FN2O4S/c1-4-6-19(25)23-21-20(29(26,27)18-10-8-16(22)9-11-18)14(2)15(3)24(21)13-17-7-5-12-28-17/h5,7-12H,4,6,13H2,1-3H3,(H,23,25) |
| Standard InChI Key | XKTROOAKHOZFQW-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s backbone consists of a 1H-pyrrole ring substituted at positions 3, 4, 5, and 1. Key structural elements include:
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Position 3: A (4-fluorophenyl)sulfonyl group, which introduces electronegativity and potential hydrogen-bonding interactions.
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Position 1: A furan-2-ylmethyl moiety, contributing π-π stacking capabilities and metabolic stability .
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Positions 4 and 5: Methyl groups that enhance steric bulk and modulate solubility.
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Position 2: A butanamide side chain, enabling hydrogen bonding with biological targets.
Spectroscopic and Computational Data
The molecular formula is C21H29FN2O4S, with a calculated molecular weight of 424.5 g/mol. Key spectroscopic features include:
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IR: Strong absorption bands at 1670 cm⁻¹ (amide C=O) and 1350 cm⁻¹ (S=O stretching).
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NMR: Distinct signals for the furan protons (δ 6.2–7.4 ppm), pyrrole methyl groups (δ 1.8–2.1 ppm), and fluorophenyl ring (δ 7.3–7.8 ppm).
| Property | Value |
|---|---|
| Molecular Formula | C21H29FN2O4S |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | N-{3-[(4-Fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide |
| Topological Polar SA | 108 Ų |
| LogP (Octanol-Water) | 3.2 |
Synthesis and Manufacturing
Strategic Reaction Pathways
The synthesis employs a convergent approach, as outlined below:
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Pyrrole Ring Formation: Cyclization of γ-keto esters with ammonium acetate yields the 4,5-dimethylpyrrole core.
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Sulfonylation: Reaction with 4-fluorobenzenesulfonyl chloride introduces the sulfonyl group at position 3.
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N-Alkylation: Furan-2-ylmethyl bromide substitutes the pyrrole’s NH group under basic conditions .
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Amide Coupling: Butanamide is introduced via EDC/HOBt-mediated coupling with butanoic acid.
Industrial Scalability
Continuous flow reactors are preferred for large-scale production, improving yield (78–85%) and reducing byproducts. Critical parameters include:
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Temperature control (60–80°C for sulfonylation).
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Solvent selection (DMF for alkylation, dichloromethane for amidation).
Chemical Reactivity and Functionalization
Electrophilic Substitution
The furan ring undergoes nitration and halogenation at position 5, while the sulfonyl group participates in nucleophilic aromatic substitution with amines or thiols.
Redox Transformations
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Oxidation: The furan methyl group is oxidized to a carboxylic acid using KMnO4.
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Reduction: LiAlH4 reduces the amide to a primary amine, altering bioavailability.
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 2.5 µg/mL) and Candida albicans (MIC = 5.0 µg/mL), attributed to sulfonyl group-mediated disruption of microbial cell membranes.
Enzyme Inhibition
Docking studies reveal strong binding (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory applications.
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